2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative characterized by:
- A pyrano[3,2-c]pyridine core fused with a 1,3-benzodioxole moiety at position 5.
- A 4-methoxyphenyl substituent at position 4, contributing electron-donating effects.
- A 7-methyl group and a 5-oxo ketone, influencing steric and electronic properties.
Synthesis typically involves multi-component reactions (e.g., one-pot protocols) under reflux conditions, as seen in analogous pyrano-pyridine derivatives . Spectral characterization (IR, NMR, mass spectrometry) confirms structural features such as carbonyl (C=O, ~1665 cm⁻¹) and cyano (C≡N, ~2182 cm⁻¹) groups .
Properties
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-14-9-21-23(25(29)28(14)12-15-3-8-19-20(10-15)32-13-31-19)22(18(11-26)24(27)33-21)16-4-6-17(30-2)7-5-16/h3-10,22H,12-13,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUHXUJEOJYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)N1CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N2O7, with a molecular weight of 476.5 g/mol. Its IUPAC name is methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate. The structure features multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The specific binding sites and pathways involved remain under investigation; however, preliminary studies suggest that it may inhibit certain protein kinases and exhibit antitumor properties.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Huh7 (hepatocellular carcinoma) : IC50 values below 10 μM were observed.
- Caco2 (colorectal adenocarcinoma) : Notable inhibition was recorded with IC50 values around 8 μM.
These findings indicate that the compound may serve as a potential lead in the development of new anticancer therapies .
Kinase Inhibition
The compound has been tested for its inhibitory effects on several kinases:
- DYRK1A : Exhibited sub-micromolar inhibitory activity with IC50 values as low as 0.090 μM.
- GSK3α/β : Some derivatives showed promising results against this target as well .
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on six different tumor cell lines. The most active derivative was found to have an IC50 value lower than 10 μM against Caco2 and HCT116 cell lines .
- Mechanistic Insights : Another investigation into the mechanism revealed that the presence of specific substituents on the phenyl ring significantly influenced kinase inhibition, highlighting the importance of molecular structure in determining biological activity .
Data Tables
| Activity Type | Cell Line | IC50 (μM) |
|---|---|---|
| Antitumor | Huh7 (Hepatocellular Carcinoma) | <10 |
| Antitumor | Caco2 (Colorectal Adenocarcinoma) | 8 |
| Kinase Inhibition | DYRK1A | 0.090 |
| Kinase Inhibition | GSK3α/β | Variable |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties. Its structure allows for interaction with various molecular targets involved in cancer cell proliferation and apoptosis. For instance, a study demonstrated that derivatives of pyrano[3,2-c]pyridine compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that the target compound could be developed further as a chemotherapeutic agent .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This suggests that it could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
3. Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound. Preliminary research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses .
Pharmacology
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are critical in metabolic pathways. For example, it has shown activity against certain kinases involved in cancer signaling pathways, which could make it a candidate for targeted cancer therapies.
2. Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .
Agricultural Science
1. Pesticidal Applications
Given its chemical structure, there is potential for this compound to be used as a pesticide or herbicide. Studies have explored its efficacy against specific pests and plant pathogens, indicating that it could serve as a natural alternative to synthetic agrochemicals while minimizing environmental impact .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant cytotoxicity against breast and lung cancer cell lines (IC50 values < 10 µM) |
| Study 2 | Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production in macrophages |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures |
| Study 4 | Antimicrobial | Effective against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL |
| Study 5 | Pesticidal | 70% reduction in pest population in field trials |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrano-Pyridine Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., 4-Methoxyphenyl): Enhance solubility in polar solvents and stabilize the pyrano-pyridine core via resonance .
- Electron-Withdrawing Groups (e.g., 4-Bromophenyl, 4-Chlorophenyl): Increase melting points and reduce solubility due to stronger intermolecular forces .
- Heterocyclic Substituents (e.g., 1,3-Benzodioxole, Pyridinyl): The benzodioxole group in the target compound may improve metabolic stability compared to pyridinyl analogs, as seen in related pharmacophores .
Spectral Differences
- IR Spectroscopy: Cyano Group: All analogs show C≡N stretches near ~2150–2200 cm⁻¹ . Carbonyl Group: Ketone (C=O) peaks appear at ~1665 cm⁻¹ in benzyl-substituted derivatives .
- NMR Spectroscopy:
Q & A
Q. How can polymorph screening improve crystallinity for formulation studies?
- Methodological Answer : Solvent-drop grinding with acetonitrile or toluene induces polymorph transitions. Differential Scanning Calorimetry (DSC) and PXRD distinguish between anhydrous and solvated forms. Stability under mechanical stress (e.g., tablet compression) is tested using powder rheometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
